![molecular formula C27H23FN2O5 B2371192 ethyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate CAS No. 1005271-50-0](/img/structure/B2371192.png)
ethyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate is a useful research compound. Its molecular formula is C27H23FN2O5 and its molecular weight is 474.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate (CAS Number: 1005271-50-0) is a complex organic compound that exhibits significant biological activities. The structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic modalities.
Chemical Structure and Properties
The compound has a molecular formula of C27H23FN2O5 and a molecular weight of 474.5 g/mol. Its structure includes an isoxazole ring, which is known for various biological activities, including anticancer and anti-inflammatory properties. The presence of fluorine and tolyl groups further enhances its potential efficacy and selectivity in biological systems.
Anticancer Activity
Research indicates that derivatives containing isoxazole or isoxazoline structures exhibit notable anticancer properties. For instance, studies have demonstrated that compounds with similar frameworks can induce apoptosis in cancer cell lines such as MCF-7 and HT1080, with IC50 values ranging from 9.02 µM to 16.1 µM for various derivatives . The mechanism often involves cell cycle arrest and activation of apoptotic pathways.
Table 1: Anticancer Activity of Isoxazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
16a | HT1080 | 16.1 | Apoptosis induction |
16b | MCF-7 | 10.72 | Cell cycle arrest |
16c | MDA-MB-231 | 9.02 | Caspase activation |
Anti-inflammatory Properties
Compounds with isoxazole moieties are also recognized for their anti-inflammatory effects. For example, certain derivatives have shown selective inhibition of COX-II enzymes, which are implicated in inflammatory processes. In a comparative study, some compounds demonstrated IC50 values significantly lower than traditional anti-inflammatory drugs like Rofecoxib .
Table 2: COX-II Inhibition Potency
Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|
PYZ3 | 0.011 | Rofecoxib | 0.38 |
PYZ4 | 1.33 | Celecoxib | 0.4 |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways by influencing mitochondrial membrane potential and activating caspases.
- Cell Cycle Arrest : Studies have shown that certain derivatives can halt cell cycle progression at the S and G2/M phases, preventing cancer cell proliferation .
- Enzyme Inhibition : Selective inhibition of COX-II suggests potential use as an anti-inflammatory agent.
Case Studies
In a recent study focusing on the synthesis and evaluation of isoxazole derivatives, several compounds were tested against various cancer cell lines. The results indicated that modifications to the aromatic system significantly affected cytotoxicity, highlighting the importance of structure-activity relationships (SAR) in drug design .
Eigenschaften
IUPAC Name |
ethyl 4-[3-(4-fluorophenyl)-2-(2-methylphenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O5/c1-3-34-27(33)18-10-14-20(15-11-18)29-25(31)22-23(17-8-12-19(28)13-9-17)30(35-24(22)26(29)32)21-7-5-4-6-16(21)2/h4-15,22-24H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFLKAYZLZOWIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4C)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.